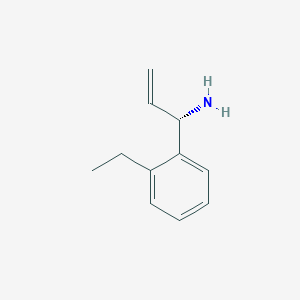

(1S)-1-(2-Ethylphenyl)prop-2-enylamine

Description

Significance of Chiral Allylic Amines as Synthetic Intermediates and Chiral Building Blocks in Organic Synthesis and Medicinal Chemistry

The importance of chiral allylic amines is multifaceted, stemming from their utility as both versatile synthetic intermediates and foundational chiral building blocks. nih.govacs.org Their value is underscored by their presence in a wide array of natural products, pharmaceuticals, and agrochemicals. nih.govacs.orgnih.gov Approximately 40-45% of small molecule pharmaceuticals contain at least one chiral amine fragment, highlighting the critical role of these moieties in biological activity. nih.govacs.org

As synthetic intermediates , the allylic functional group offers a rich platform for a variety of chemical transformations. researchgate.net The double bond can undergo reactions such as oxidation, reduction, and metathesis, allowing for the introduction of new functional groups and the extension of the carbon skeleton. nih.gov The amine group itself can be further functionalized, providing a handle for the construction of more complex nitrogen-containing molecules. rsc.org

As chiral building blocks , enantiomerically pure allylic amines serve as starting materials for the synthesis of more complex chiral molecules. sigmaaldrich.com The inherent chirality of these amines can be transferred to new stereocenters during a reaction, a process known as chirality transfer. This is a powerful strategy in asymmetric synthesis, enabling the construction of intricate three-dimensional structures with a high degree of stereochemical control. nih.gov The allylamine (B125299) fragment is a key structural feature in numerous bioactive compounds, including antifungal agents like terbinafine (B446) and naftifine, as well as drugs targeting the central nervous system such as zimelidine, cinnarizine, and flunarizine. nih.gov

The following table summarizes the key applications of chiral allylic amines:

| Application Area | Description | Examples of Resulting Compounds |

|---|---|---|

| Medicinal Chemistry | Core structural motif in a wide range of pharmaceuticals. The amine group is often crucial for biological activity. | Antifungals (e.g., Terbinafine), Antidepressants (e.g., Zimelidine), Cardiovascular drugs. nih.govnih.gov |

| Organic Synthesis | Versatile intermediates for the synthesis of complex molecules, including natural products and other bioactive compounds. | Alkaloids, amino alcohols, and various heterocyclic compounds. nih.govrsc.org |

| Agrochemicals | Component of herbicides and pesticides. | (S)-metolachlor (herbicide). nih.gov |

| Asymmetric Catalysis | Used as chiral ligands for transition metal catalysts or as chiral auxiliaries to control the stereochemical outcome of reactions. | Chiral phosphoramidites, resolving agents. nih.govsigmaaldrich.com |

Overview of Enantioselective Synthesis Methodologies for α-Chiral Amines

The synthesis of α-chiral amines in an enantiomerically pure form is a significant challenge that has been addressed by a variety of innovative methodologies. nih.govacs.org These methods are crucial for accessing the desired stereoisomer of a chiral amine, as different enantiomers can exhibit vastly different biological activities.

One of the most direct and efficient approaches is the asymmetric hydrogenation of prochiral imines . nih.govacs.org This method involves the reduction of an imine (a compound with a carbon-nitrogen double bond) using a chiral catalyst, typically a transition metal complex with a chiral ligand. The catalyst creates a chiral environment that directs the addition of hydrogen to one face of the imine, leading to the preferential formation of one enantiomer of the resulting amine. nih.gov

Another powerful strategy is the nucleophilic addition of organometallic reagents to imines . nih.gov This approach involves the reaction of an imine with a carbon-based nucleophile, such as an organolithium or Grignard reagent. When a chiral auxiliary is attached to the imine or a chiral ligand is used, the addition can proceed with high stereoselectivity. google.com

Other important enantioselective methods include:

Reductive amination: This two-step process involves the reaction of a ketone with an amine to form an imine, which is then reduced in situ. google.comthieme-connect.com The use of a chiral amine reagent or a chiral reducing agent can induce asymmetry.

Allylic amination: This involves the direct introduction of an amine group into an allylic position. acs.org Transition metal catalysis with chiral ligands has proven to be highly effective for this transformation. incatt.nl

Hydroamination: The direct addition of an amine N-H bond across a carbon-carbon double or triple bond can be catalyzed by transition metal complexes, with chirality being introduced through the use of chiral ligands. researchgate.net

Biocatalysis: Enzymes, such as transaminases, can be used to synthesize chiral amines with high enantioselectivity under mild reaction conditions. rochester.edu

The table below provides a summary of key enantioselective synthesis methodologies for α-chiral amines:

| Methodology | Description | Key Features |

|---|---|---|

| Asymmetric Hydrogenation of Imines | Reduction of a prochiral imine using a chiral transition metal catalyst. nih.govacs.org | High efficiency and atom economy; scalable for industrial applications. |

| Nucleophilic Addition to Imines | Addition of a carbon nucleophile to an imine, often controlled by a chiral auxiliary or ligand. nih.govgoogle.com | Versatile for creating new carbon-carbon bonds with stereocontrol. |

| Asymmetric Reductive Amination | In situ formation and reduction of an imine from a ketone and an amine using a chiral reagent or catalyst. google.comthieme-connect.com | A practical one-pot procedure from readily available ketones. |

| Asymmetric Allylic Amination | Direct introduction of an amine to an allylic substrate, catalyzed by a chiral transition metal complex. acs.orgincatt.nl | Provides direct access to chiral allylic amines. |

| Asymmetric Hydroamination | Catalytic addition of an N-H bond across an alkene or alkyne using a chiral catalyst. researchgate.net | Atom-economical route to amines. |

Position and Research Focus on (1S)-1-(2-Ethylphenyl)prop-2-enylamine within Advanced Organic Synthesis

While specific research literature focusing exclusively on this compound is not extensively available in the public domain, its structure allows for informed inferences about its potential role and research interest within advanced organic synthesis. The compound possesses all the key features of a chiral allylic amine: a stereogenic center at the α-position to the nitrogen, an allylic double bond, and an aromatic substituent.

The (1S)-stereochemistry indicates that this is a single, specific enantiomer, making it a valuable building block for asymmetric synthesis. The 2-ethylphenyl group introduces steric bulk and specific electronic properties to the molecule. This substitution pattern can influence the reactivity of the amine and the allylic double bond, and it can also play a role in the binding of the molecule to biological targets or in directing the stereochemical outcome of subsequent reactions.

The research focus on a compound like this compound would likely fall into the following areas:

Development of Novel Synthetic Methodologies: The synthesis of this specific enantiomer would serve as a test case for new or improved methods for the enantioselective synthesis of chiral allylic amines. Researchers would aim for high yield, high enantiomeric excess, and mild reaction conditions.

Application as a Chiral Ligand or Auxiliary: The amine functionality could be used to coordinate with metal centers, and the chirality of the molecule could be exploited in the design of new chiral ligands for asymmetric catalysis.

Intermediate in the Synthesis of Bioactive Molecules: The structural features of this compound make it a plausible precursor to more complex molecules with potential pharmaceutical or agrochemical applications. The ethylphenyl group, in particular, could be a key pharmacophore in a target molecule.

In essence, while this compound may not be a widely studied compound on its own, it represents a class of molecules that are of fundamental importance to the progress of organic chemistry. Research involving such compounds contributes to the broader understanding of asymmetric synthesis and the development of new tools for constructing the chiral molecules that are essential to science and technology.

Structure

3D Structure

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

(1S)-1-(2-ethylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C11H15N/c1-3-9-7-5-6-8-10(9)11(12)4-2/h4-8,11H,2-3,12H2,1H3/t11-/m0/s1 |

InChI Key |

CVEWPHIEQNOGCF-NSHDSACASA-N |

Isomeric SMILES |

CCC1=CC=CC=C1[C@H](C=C)N |

Canonical SMILES |

CCC1=CC=CC=C1C(C=C)N |

Origin of Product |

United States |

Advanced Methodologies for the Stereoselective Synthesis of 1s 1 2 Ethylphenyl Prop 2 Enylamine and Its Analogues

Asymmetric Catalytic Approaches

The synthesis of enantiomerically pure amines, such as (1S)-1-(2-Ethylphenyl)prop-2-enylamine, is a formidable challenge in organic chemistry. Asymmetric catalysis offers the most elegant and atom-economical solutions to this challenge. nih.gov These methods employ a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. The field has seen remarkable advancements through the development of various transition metal-based catalytic systems. These systems are often distinguished by the choice of metal, the design of the chiral ligand, and the nature of the transformation.

Transition Metal-Catalyzed Asymmetric Allylic Amination

Transition metal-catalyzed asymmetric allylic amination (AAA) stands out as a powerful and versatile method for the construction of carbon-nitrogen bonds with stereocontrol. This reaction typically involves the substitution of a leaving group on an allylic substrate with a nitrogen nucleophile, mediated by a chiral transition metal complex. nih.gov The versatility of this method allows for the use of a wide array of nitrogen sources and allylic precursors, making it a highly adaptable strategy for the synthesis of chiral allylic amines.

Palladium-catalyzed asymmetric allylic amination is a well-established and broadly applied method for synthesizing chiral allylic amines. nih.gov These reactions are prized for their high efficiency and the ability to form C-N bonds with excellent enantioselectivity. The catalytic cycle typically involves the formation of a π-allyl palladium intermediate, which is then attacked by a nitrogen nucleophile. The stereochemical outcome is largely controlled by the chiral ligand coordinated to the palladium center. A broad range of highly enantioenriched 2-acylimidazoles can be synthesized by palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of 2-imidazolo-substituted enol carbonates. nih.gov

| Catalyst System | Substrate | Nucleophile | Ligand | Yield (%) | ee (%) | Ref |

| Pd₂(dba)₃·CHCl₃ | Allyl 1-(2-methylphenyl)-1-en-2-yl carbonate | Imidazole | (R,R)-ANDEN-phenyl Trost ligand | 85 | 92 | nih.gov |

| [Pd(allyl)Cl]₂ | 1,3-Diphenylallyl acetate (B1210297) | Benzylamine | (S)-BINAP | 95 | 94 | mdpi.com |

This table presents representative examples of palladium-catalyzed asymmetric allylic amination for the synthesis of chiral amines, illustrating the potential for synthesizing analogues of this compound.

Rhodium-catalyzed enantioselective 1,2-addition reactions represent a powerful strategy for the synthesis of chiral amines. These methods often involve the addition of an organometallic reagent to an imine or a related electrophile. The use of chiral rhodium catalysts enables precise control over the stereochemistry of the newly formed C-C and C-N bonds. For instance, the rhodium-catalyzed asymmetric addition of organoboronic acids to α-ketoesters has been developed for the synthesis of heteroaromatic α-hydroxy esters containing a quaternary carbon center. nih.gov This methodology can be conceptually extended to the synthesis of chiral amines by using imine electrophiles.

| Catalyst System | Electrophile | Nucleophile | Ligand | Yield (%) | ee (%) | Ref |

| [Rh(cod)₂]BF₄ | 3-Indoleglyoxylate | Phenylboronic acid | (S)-BINAP | 85 | 97 | nih.gov |

| [RhCl(COD)]₂ | 1,6-Enyne | Methyl phenylpropiolate | (S)-Xyl-P-PHOS | 80 | 95 | nih.gov |

This table showcases examples of rhodium-catalyzed enantioselective additions, which are foundational for developing methods for the synthesis of this compound analogues.

Iridium-catalyzed asymmetric hydrogenation is a highly efficient method for the synthesis of chiral amines from prochiral imines, enamines, and allylic amines. nih.govnih.gov This approach is characterized by its high atom economy and the operational simplicity of using molecular hydrogen as the reductant. The development of chiral phosphine (B1218219) ligands for iridium has been crucial for achieving high enantioselectivities. This method has been successfully applied to the synthesis of a wide variety of chiral amines, including those with aryl substituents, making it a promising route for the synthesis of this compound. For example, optically active tertiary amines can be prepared by the iridium-catalyzed asymmetric hydrogenation of unfunctionalized enamines with enantioselectivities greater than 90% ee. nih.gov A P-stereogenic phosphinooxazoline iridium catalyst has been shown to provide very high enantioselectivity in the asymmetric hydrogenation of N-Boc-2,3-diarylallyl amines. nih.gov

| Catalyst System | Substrate | Ligand | Yield (%) | ee (%) | Ref |

| [Ir(cod)Cl]₂ | N-Benzyl-1-phenylethen-1-amine | (S)-f-Binaphane | >99 | 92 | nih.gov |

| [Ir(cod)Cl]₂ | N-Boc-2,3-diphenylallyl amine | Threonine-derived P-stereogenic ligand | >99 | 99 | nih.gov |

| Ir-tridentate complex | N-Phosphinoylimine | Tridentate phosphine | 98 | 98 | rsc.org |

This table provides examples of iridium-catalyzed asymmetric hydrogenation for the synthesis of chiral amines, demonstrating its potential for the target compound.

Copper-catalyzed asymmetric allylic amination has emerged as a cost-effective and powerful alternative to methods based on precious metals like palladium and iridium. These systems often utilize readily available copper salts and chiral ligands to effect the enantioselective formation of C-N bonds. A notable advancement in this area is the copper-catalyzed asymmetric allylic C-H amination of alkenes using N-arylhydroxylamines as the aminating agent. rsc.orgresearchgate.net This method allows for the direct conversion of unactivated alkenes into chiral N-aryl allylic amines with good yields and high enantioselectivities. rsc.orgdocumentsdelivered.com

| Catalyst System | Alkene | Aminating Agent | Ligand | Yield (%) | ee (%) | Ref |

| Cu(MeCN)₄PF₆ | Cyclohexene (B86901) | N-phenylhydroxylamine | (R)-(+)-BINAM | 85 | 88 | rsc.org |

| Cu(OAc)₂ | Styrene (B11656) | N-phenylhydroxylamine | SPINOL-based phosphonamidite | 90 | 92 | nih.gov |

This table illustrates the utility of copper-catalyzed systems for the asymmetric synthesis of N-aryl allylic amines, relevant to the synthesis of analogues of the target compound.

Nickel catalysis has gained prominence for its ability to mediate unique transformations, including those involving C-C bond formation and cleavage. While less common for direct asymmetric allylic amination compared to palladium, nickel catalysts offer complementary reactivity. For instance, nickel-catalyzed reductive cross-coupling reactions can form C-N bonds from different starting materials. mdpi.com Nickel catalysis can also be employed in the amination of aryl chlorides and sulfamates, providing access to arylamines which can be precursors to the target molecule.

Recent advances have focused on the development of greener variants of nickel-catalyzed C-N bond formation, often utilizing air- and moisture-stable Ni(II) precatalysts. These methods are attractive for their practicality and broad substrate scope, including tolerance for heterocyclic compounds.

| Catalyst System | Electrophile | Nucleophile | Ligand | Yield (%) | Ref |

| NiCl₂(DME) | 4-Chlorotoluene | Aniline (B41778) | dppf | 95 | mdpi.com |

| Ni(cod)₂ | Aryl halide | Primary amine | PCy₃ | 88 | mdpi.com |

This table provides examples of nickel-catalyzed C-N bond formation, a foundational reaction class for the synthesis of precursors to this compound.

Synergistic Dual Catalysis Systems.

Chiral Pool and Auxiliary-Based Methodologies

These methodologies leverage pre-existing sources of chirality to direct the stereochemical outcome of a reaction. The chiral pool approach uses readily available, enantiopure natural products, such as amino acids or carbohydrates, as starting materials. Auxiliary-based methods involve temporarily attaching a chiral molecule to the substrate to guide a stereoselective transformation, after which the auxiliary is removed.

The modified Julia olefination provides a reliable route to enantiopure N-protected allylamines from N-Boc-protected L-amino acid methyl esters. mdpi.comnih.gov This multi-step sequence demonstrates excellent stereochemical fidelity, converting the inherent chirality of the amino acid into the final allylamine (B125299) product without racemization. mdpi.com

The process begins with the reaction of a lithiated phenylalkylsulfone with the amino ester to form a chiral β-ketosulfone. This intermediate is then acetylated to give an α-acetoxysulfone. The key final step is a reductive elimination using a reducing agent like sodium amalgam, which forms the terminal alkene of the allylamine. mdpi.com The reaction conditions are mild, ensuring the preservation of the stereocenter. mdpi.comnih.gov This method is superior to the conventional Julia reaction involving α-amino aldehydes in maintaining stereochemical integrity. mdpi.com

Table 1: Synthesis of Enantiopure Allylamines via Modified Julia Olefination Data derived from a study on the conversion of N-Boc-protected l-amino acid methyl esters. mdpi.com

| Starting Amino Ester Derivative | Resulting Allylamine | Overall Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (S)-N-Boc-Alanine Methyl Ester | (S)-tert-Butyl (1-methylprop-2-en-1-yl)carbamate | 65 | >99 |

| (S)-N-Boc-Valine Methyl Ester | (S)-tert-Butyl (1-isopropylprop-2-en-1-yl)carbamate | 68 | >99 |

| (S)-N-Boc-Leucine Methyl Ester | (S)-tert-Butyl (1-isobutylprop-2-en-1-yl)carbamate | 70 | >99 |

| (S)-N-Boc-Phenylalanine Methyl Ester | (S)-tert-Butyl (1-benzylprop-2-en-1-yl)carbamate | 62 | >99 |

The asymmetric addition of a vinyl group to an imine is a direct and powerful method for synthesizing chiral allylic amines. acs.orgnih.gov One leading strategy employs an iridium catalyst modified with a chiral ligand, such as (R)-Cl,MeO-BIPHEP, to catalyze the reductive coupling of an alkyne and an N-arylsulfonyl imine under a hydrogen atmosphere. organic-chemistry.orgacs.org This process generates optically enriched trisubstituted allylic amines with exceptional E:Z selectivity (>99:1) and high enantiomeric excess (92-99% ee). organic-chemistry.org This method is advantageous as it avoids the need for pre-formed, often unstable, vinyl metal reagents and produces water as the only byproduct. acs.org

Another effective approach is the rhodium-catalyzed hydroamination of allenes. nih.gov Using a rhodium(I)/Josiphos catalyst system, allenes react with benzophenone (B1666685) imine, which serves as a stable ammonia (B1221849) equivalent, to produce branched α-chiral primary allylic amines with exclusive branched selectivity and excellent enantioselectivity. nih.gov The benzophenone can be hydrolyzed and recycled, enhancing the atom economy of the process. nih.gov

Table 2: Asymmetric Vinylation for Chiral Allylamine Synthesis Data compiled from studies on iridium and rhodium-catalyzed reactions. nih.govorganic-chemistry.org

| Catalytic System | Substrates | Product Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Iridium/(R)-Cl,MeO-BIPHEP | Alkyne + N-Arylsulfonyl Imine | Trisubstituted Allylic Amine | 70-85 | 92-99 |

| Rhodium(I)/Josiphos | Allene + Benzophenone Imine | Branched Primary Allylic Amine | up to 95 | up to 95 |

The Overman rearrangement is a robust and highly stereoselective thermal nih.govnih.gov-sigmatropic rearrangement that converts allylic alcohols into allylic amines via an allylic imidate intermediate. organic-chemistry.orgyoutube.com This reaction achieves a clean 1,3-transposition of the alcohol and amine functionalities. acs.org The process begins with the reaction of a chiral allylic alcohol with trichloroacetonitrile (B146778) in the presence of a base to form an allylic trichloroacetimidate. youtube.com

Upon heating, this imidate undergoes a concerted rearrangement through a highly ordered, chair-like six-membered transition state. organic-chemistry.orgyoutube.com This transition state effectively transfers the stereochemical information from the allylic alcohol to the newly formed C-N bond of the allylic amide product. youtube.com The resulting trichloroacetamide (B1219227) can then be readily hydrolyzed under basic conditions to yield the desired primary allylic amine. youtube.com The high fidelity of stereochemical transfer makes the Overman rearrangement a predictable and widely used method for synthesizing enantiomerically pure allylic amines from chiral allylic alcohols. organic-chemistry.org The rearrangement can also be catalyzed by transition metals like palladium(II) or mercury(II). organic-chemistry.org

Hydroamination and Reductive Amination Strategies

The direct introduction of an amino group into an unsaturated carbon framework is a highly atom-economical approach to amine synthesis. Hydroamination and reductive amination strategies are powerful tools for achieving this transformation with high levels of stereocontrol.

Intermolecular Hydroamination of Non-Activated Alkenes and Alkynes

The intermolecular hydroamination of non-activated alkenes, such as 1-allyl-2-ethylbenzene, presents a direct route to the target amine. However, this transformation is challenging, and significant research has been dedicated to developing effective catalyst systems. nih.gov Various transition metals, including palladium, nickel, and titanium, have been explored for the hydroamination of styrenic substrates. rsc.orgthieme-connect.comrsc.org

Recent advancements have demonstrated the potential for highly regio- and enantioselective additions. For instance, nickel-catalyzed hydroamination of styrene derivatives with organic azides as primary amine surrogates has been reported to yield α-chiral amines with good yields and high enantioselectivities. thieme-connect.com Similarly, palladium(II)-catalyzed intermolecular enantioselective hydroamination of styrenes using pyridine-oxazoline ligands has been developed, providing chiral benzyl (B1604629) amides. rsc.org While a direct application to 1-allyl-2-ethylbenzene is not explicitly detailed in the literature, these methods provide a strong foundation for its synthesis.

A representative approach involves the use of a chiral catalyst to control the stereochemical outcome of the N-H bond addition across the double bond. For example, a Cp2TiCl2-catalyzed hydroamination of styrene derivatives with O-benzoylhydroxylamines has been shown to produce α-branched tertiary alkylamines with high regioselectivity. rsc.org The development of catalyst systems that can achieve high enantioselectivity in the intermolecular hydroamination of unactivated alkenes remains an active area of research. nih.gov

Table 1: Examples of Catalytic Asymmetric Intermolecular Hydroamination of Styrene Analogues

| Catalyst System | Amine Source | Substrate | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| NiBr₂·DME / biOx L* / PCy₃ | Cbz-N₃ | Styrene | 75 | 90 | thieme-connect.com |

| Pd(TFA)₂ / Pyridine-oxazoline | Phth-NH₂ | Styrene | 85 | 75 | rsc.org |

| Cp₂TiCl₂ / i-PrMgCl | BzO-NH₂ | Styrene | 88 | N/A | rsc.org |

Tandem Oxidation-Reductive Amination Sequences

An alternative and powerful strategy involves a tandem sequence of oxidation followed by asymmetric reductive amination. In this approach, a precursor such as 1-allyl-2-ethylbenzene would first be oxidized to the corresponding ketone, 1-(2-ethylphenyl)propan-2-one. This intermediate can then undergo an asymmetric reductive amination to furnish the desired chiral amine.

The direct asymmetric reductive amination of alkyl aryl ketones to primary amines using an ammonia source and a hydrogen source is a well-established and highly efficient method. Ruthenium-based catalysts, in particular, have shown excellent performance in this transformation. For instance, a Ru/C3-TunePhos catalytic system has been successfully employed for the direct reductive amination of a wide range of alkyl aryl ketones with ammonium (B1175870) acetate and molecular hydrogen, achieving excellent enantioselectivity. nih.gov Another study describes a direct asymmetric ruthenium-catalyzed reductive amination of alkyl-aryl ketones using ammonia gas and hydrogen, where the presence of a catalytic amount of ammonium iodide was found to be crucial for achieving high yields and enantioselectivities. nih.gov

These methodologies offer a practical and user-friendly approach to industrially relevant chiral primary amines and are highly applicable to the synthesis of this compound from its corresponding ketone precursor.

Table 2: Ruthenium-Catalyzed Asymmetric Reductive Amination of Alkyl Aryl Ketones

| Catalyst System | Amine Source | Substrate | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| [Ru(OAc)₂(C3-TunePhos)] | NH₄OAc | Acetophenone | 98 | 96 | nih.gov |

| [Ru(I)H(CO)((S,S)-f-binaphane)(PPh₃)] | NH₃/NH₄I | Acetophenone | 95 | 92 | nih.gov |

| [Ru(OAc)₂(C3-TunePhos)] | NH₄OAc | 2'-Methylacetophenone | 97 | 95 | nih.gov |

Synthetic Routes to N-Protected and N-Substituted Derivatives

The synthesis of N-protected and N-substituted derivatives of this compound is crucial for further functionalization and for modulating the compound's properties. Various methods for the N-alkylation and N-acylation of chiral amines have been developed.

The N-alkylation of amines with alcohols, often referred to as the "borrowing hydrogen" methodology, represents a green and efficient approach to N-substituted amines. This reaction can be catalyzed by various transition metal complexes. For example, gold clusters supported on porous coordination polymers have been shown to catalyze the N-alkylation of aniline with benzyl alcohol. scispace.com

Protecting groups are often employed to modulate the reactivity of the amine functionality during synthetic sequences. Common N-protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The introduction and removal of these groups are standard procedures in organic synthesis.

For the synthesis of N-substituted derivatives, direct alkylation of the primary amine is a common strategy. For instance, the N-alkylation of primary amines to secondary amines can be achieved using various alkylating agents. A patent describes the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine through the reductive amination of the corresponding primary amine with benzaldehyde. google.com This highlights a viable route to N-benzyl derivatives of the target compound. Other research has focused on the development of LSD1 inhibitors through the N-alkylation of trans-2-phenylcyclopropylamine, demonstrating the importance of N-substitution in drug development. nih.gov

Table 3: Examples of N-Alkylation of Amines

| Catalyst/Reagent | Amine Substrate | Alkylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Au/Al-MIL53 | Aniline | Benzyl alcohol | N-Benzylaniline | 95 | scispace.com |

| Pt/C | 1-(4-methoxyphenyl)-2-propylamine | Benzaldehyde | N-Benzyl-1-(4-methoxyphenyl)-2-propylamine | >90 (implied) | google.com |

| Various | trans-2-Phenylcyclopropylamine | Various alkyl halides | N-Alkyl-2-phenylcyclopropylamines | N/A | nih.gov |

Stereochemical Control and Enantiopurity Assessment in Research

Principles and Strategies for High Enantioselectivity and Diastereoselectivity

Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess over the other. wikipedia.org This is achieved by using a chiral influence—such as a catalyst, auxiliary, or reagent—to lower the activation energy for the pathway leading to the desired enantiomer compared to the pathway leading to its mirror image. wikipedia.org High enantioselectivity and diastereoselectivity are accomplished through various strategic approaches, primarily categorized into catalyst-controlled and substrate-controlled methods.

Catalyst-controlled reactions are a cornerstone of asymmetric synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product. wikipedia.org In the synthesis of chiral allylic amines, transition-metal catalysis, particularly with palladium and nickel, is widely employed. The stereochemical outcome of these reactions is dictated by the chiral ligand coordinated to the metal center. acs.orgmdpi.com

The design of effective chiral ligands is crucial. These ligands create a defined chiral environment around the metal, influencing the spatial orientation of the reacting substrates and thereby directing the stereochemical course of the reaction. nih.gov Key principles in ligand design include:

Steric Hindrance: Bulky groups on the ligand can block certain approaches of the nucleophile or substrate to the metal's coordination sphere, favoring a specific reaction pathway.

Electronic Effects: The electronic properties of the ligand can influence the reactivity and stability of catalytic intermediates. Nonsymmetrical P,N-ligands, for instance, can create electronic differentiation between the allylic termini due to the different trans-influences of the phosphorus and nitrogen atoms. nih.gov

Bite Angle and Flexibility: The geometry of the ligand, including the angle it forms with the metal (the bite angle), and its conformational rigidity are critical for creating a well-defined and effective chiral pocket.

A notable development is the use of C2-symmetric chiral spiro monophosphine ligands in nickel-catalyzed enantioselective additions of styrenes to aldimines. acs.org These ligands feature deep, well-defined chiral pockets that are essential for high asymmetric induction, enabling the synthesis of a variety of chiral allylic amines with excellent enantioselectivity. acs.org Similarly, chiral oxamide–phosphine (B1218219) (COAP) ligands have been developed for palladium-catalyzed asymmetric allylic amination, affording enantiomerically enriched 2-(1-aminoallyl)aniline derivatives in high yields and enantioselectivities. rsc.org

| Ligand Type | Metal Catalyst | Reaction Type | Key Feature | Reported Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Spiro Monophosphine | Nickel(0) | Direct addition of styrenes to aldimines | Deep, well-defined chiral pockets | Excellent | acs.org |

| Chiral Oxamide–Phosphine (COAP) | Palladium | Asymmetric allylic amination | Modular structure with distinct phosphine and carbonyl moieties | Up to 94% ee | rsc.org |

| Trost System Ligands (TSL) | Palladium | Asymmetric allylic alkylation | Diphosphine ligands with central chirality | High | mdpi.com |

| (1R,2S)-Norephedrine-derived Ligands | Palladium | Asymmetric allylic alkylation | Chiral scaffold from natural products | Up to 88% ee | mdpi.com |

In substrate-controlled stereoselection, the stereochemical outcome is governed by one or more existing chiral centers within the substrate molecule. researchgate.netnih.gov This intrinsic chirality directs the approach of incoming reagents to a specific face of the molecule, leading to the preferential formation of one diastereomer. This strategy is highly valuable in natural product synthesis where complex molecules often contain multiple stereocenters. researchgate.net

A common approach involves using a directing group attached to the substrate. For example, the use of ortho-diphenylphosphanyl benzoate (o-DPPB) as a directing group enables the copper-mediated stereoselective synthesis of E-configured trisubstituted allylic alcohols and amines from Grignard reagents. nih.gov The directing group coordinates to the metal, positioning the catalyst and the reagent for a specific stereochemical outcome.

Another strategy is the 1,2-metallate rearrangement, where chiral acetonide-protected polyketide fragments can undergo rearrangement with high diastereoselectivity in the absence of an external chiral ligand like sparteine. researchgate.netnih.gov The inherent stereochemistry of the substrate, influenced by a combination of steric and electronic effects, dictates the stereoselectivity of the reaction. nih.gov While these methods often focus on creating new stereocenters relative to existing ones (diastereoselectivity), they are fundamental in multistep syntheses where an initial enantioselective step is followed by substrate-controlled transformations.

Analytical Methodologies for Enantiomeric Excess and Diastereomeric Ratio Determination

The accurate determination of enantiomeric excess (ee) and diastereomeric ratio (dr) is critical to validate the effectiveness of any asymmetric synthesis. Several analytical techniques are employed for this purpose, with chromatographic and spectroscopic methods being the most prevalent. mdpi.comresearchgate.net

Chiral Gas Chromatography (GC) is a powerful technique for separating and quantifying enantiomers of volatile compounds. The separation is achieved using a chiral stationary phase (CSP) within the GC column. researchgate.net Enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. Cyclodextrin derivatives are commonly used as CSPs for this purpose. researchgate.net

The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks in the chromatogram using the following formula libretexts.org: ee (%) = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] × 100

This method is highly sensitive and can provide accurate ee values, making it suitable for monitoring the outcomes of asymmetric reactions. libretexts.orgpnas.org

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the enantiomeric purity of a vast range of compounds, including chiral amines. mdpi.comnih.gov Like chiral GC, this technique relies on a chiral stationary phase (CSP) to resolve enantiomers. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose and amylose phenylcarbamates, are particularly effective for separating a broad spectrum of chiral molecules. phenomenex.comresearchgate.net

The enantiomers of the analyte form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes results in different retention times. chiralpedia.com The choice of mobile phase (normal or reversed-phase) and the specific CSP are crucial for achieving baseline separation. phenomenex.com For analytes like amines that may not resolve well directly, derivatization with an achiral agent can improve separation and detection. researchgate.net Chiral HPLC is essential not only for quality control but also for monitoring the progress of enantioselective reactions. mdpi.com

| Technique | Principle | Common Stationary Phases | Analytes | Advantages | Reference |

|---|---|---|---|---|---|

| Chiral GC | Differential interaction with a chiral stationary phase in the gas phase. | Cyclodextrin derivatives (e.g., Lipodex, Hydrodex) | Volatile compounds | High resolution and sensitivity. | researchgate.net |

| Chiral HPLC | Differential interaction with a chiral stationary phase in the liquid phase. | Polysaccharide derivatives (cellulose, amylose), proteins, Pirkle-type phases. | Wide range of compounds, including non-volatile amines, alcohols, acids. | Broad applicability, robust, widely used in pharmaceutical analysis. | mdpi.comphenomenex.com |

While chromatography is the gold standard for enantiomer separation and quantification, spectroscopic methods offer rapid, often high-throughput, alternatives for determining enantiomeric composition. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, enantiomers are indistinguishable by NMR as they have identical spectra. However, in the presence of a chiral auxiliary, such as a chiral solvating agent or a chiral derivatizing agent, the enantiomers can be differentiated. This interaction forms transient diastereomeric species that exhibit distinct chemical shifts. Another phenomenon, the self-induced diastereomeric anisochronism (SIDA) effect, can sometimes allow for the direct NMR analysis of scalemic mixtures without any additives, as enantiomers may form transient homo- and heterochiral associates that are NMR-distinguishable. nih.gov

Chiroptical Spectroscopy (Circular Dichroism): Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Since enantiomers have mirror-image CD spectra, this technique is inherently sensitive to chirality. nih.gov CD spectroscopy can be used for the rapid determination of ee, particularly in high-throughput screening applications. nih.gov For analytes that are not strongly CD-active, they can be complexed with a CD-active host. For example, chiral primary amines can be condensed with an aldehyde, and the resulting imine can form a CD-active complex with a metal ion like iron(II) or copper(I), allowing for the determination of ee through the intensity of the CD signal. nih.govresearchgate.net

Fluorescence Spectroscopy: This method involves using a chiral fluorescent sensor (or probe) that interacts differently with the two enantiomers of an analyte. mdpi.com This differential interaction leads to a change in the fluorescence signal (e.g., enhancement or quenching), which can be correlated to the enantiomeric composition. This technique is known for its high sensitivity and selectivity. mdpi.com

These spectroscopic techniques provide valuable and often complementary information to chromatographic methods for the comprehensive assessment of stereochemical purity. researchgate.net

Mechanistic Investigations and Computational Chemical Studies

Elucidation of Reaction Mechanisms in Asymmetric Amination and Related Transformations

The creation of chiral amines from prochiral starting materials through asymmetric amination is a cornerstone of modern organic synthesis. The mechanisms of these reactions, particularly those catalyzed by transition metals, are complex and have been the subject of extensive research.

Detailed Pathways of Transition Metal-Catalyzed Reactions

Transition metal-catalyzed reactions for the formation of carbon-nitrogen bonds often proceed through a series of well-defined elementary steps. acs.org While specific pathways can vary depending on the metal, ligand, and substrates involved, a general mechanistic framework for C-H amination includes several key processes:

C-H Activation: This initial step involves the cleavage of a carbon-hydrogen bond by the metal catalyst. youtube.com In the context of forming a compound like (1S)-1-(2-Ethylphenyl)prop-2-enylamine, this could involve the activation of a C-H bond on the ethylphenyl group or the prop-2-enyl moiety, depending on the specific synthetic route. The mechanism of C-H activation can vary, with possibilities including concerted metalation-deprotonation, oxidative addition, or electrophilic substitution. youtube.com

Migratory Insertion: Following C-H activation and coordination of the nitrogen source, migratory insertion can occur. youtube.com For instance, in a hydroamination reaction, an alkene can insert into a metal-hydride bond, or an amine can insert into a metal-alkene bond. acs.org This step is often crucial in determining the regioselectivity of the final product.

Reductive Elimination: This is typically the final bond-forming step in the catalytic cycle, where the newly formed C-N bond is released from the metal center, and the catalyst is regenerated. youtube.com The facility of reductive elimination can be influenced by the oxidation state of the metal and the nature of the ancillary ligands. youtube.com For many amination reactions, reductive elimination from a higher oxidation state metal center is more favorable. youtube.com

The interplay of these steps is critical. For example, in some palladium-catalyzed aminations, the proposed cycle involves C-H activation to form a palladacycle, followed by reaction with an aminating agent and subsequent reductive elimination. acs.org In other systems, such as those employing rhodium or iridium, the reaction may proceed through different intermediates and pathways. acs.org The kinetic profile of these reactions, including the identification of the rate-determining step, is essential for optimizing reaction conditions. nih.gov

Identification and Characterization of Key Intermediates

The direct observation and characterization of reactive intermediates in catalytic cycles are challenging due to their often fleeting nature. eurekalert.org However, a combination of spectroscopic techniques, kinetic studies, and computational modeling has provided significant insights into the structures of these transient species.

Metal-Imido and -Nitrenoid Complexes: In many amination reactions, particularly those involving azides or related nitrogen sources, the formation of metal-imido or metal-nitrenoid intermediates is proposed. eurekalert.orgrsc.org These species are highly reactive and are thought to be responsible for the C-N bond formation through either a concerted insertion into a C-H bond or a stepwise radical pathway. youtube.com Recent breakthroughs have allowed for the experimental observation of a rhodium-acylnitrenoid intermediate, providing direct evidence for its role in catalytic amination. eurekalert.org

Azametallacyclobutenes: In the context of alkyne hydroamination, azametallacyclobutene intermediates have been proposed. These four-membered rings containing a metal, nitrogen, and two carbon atoms can undergo further transformations to yield the desired amine product.

Metal-Amido Complexes: Metal-amido complexes, where an amine is directly coordinated to the metal center, are also key intermediates in many amination pathways. acs.org These can be formed through the reaction of a metal precursor with an amine or by the deprotonation of a coordinated amine. The subsequent reactivity of the metal-amido species, such as migratory insertion or reductive elimination, dictates the outcome of the reaction.

Computational Modeling of Stereochemical Induction and Catalyst Performance

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of asymmetric reactions. bioengineer.org By modeling the interactions between catalysts, substrates, and reagents, it is possible to gain a deeper understanding of the factors that control stereoselectivity.

Theoretical Models for Catalyst-Substrate Interactions

To rationalize and predict the enantioselectivity of a catalytic reaction, various computational models are employed. These models range in complexity from simple steric models to sophisticated quantum mechanical calculations.

Semiempirical Computational Models: Methods like PM3 (Parametrized Model 3) offer a computationally less expensive way to study the geometries and energies of molecules and transition states. nih.gov These semiempirical methods can be useful for initial screenings of catalyst-substrate complexes and for understanding the general steric and electronic interactions that govern stereochemical outcomes. nih.gov

Quantum Mechanical Models: Density Functional Theory (DFT) is a powerful tool for obtaining more accurate electronic structures and energies of transition states. DFT calculations can provide detailed insights into the non-covalent interactions, such as hydrogen bonding and CH/π interactions, that play a crucial role in stabilizing the favored transition state leading to the major enantiomer. researchgate.net

These models are used to build a comprehensive picture of the catalyst-substrate interactions in the transition state, which is the key to understanding asymmetric induction. msu.eduacs.org

Prediction of Enantioselectivity and Diastereoselectivity

A significant goal of computational modeling in asymmetric catalysis is the accurate prediction of enantiomeric and diastereomeric ratios. nih.govnih.gov This predictive power can significantly accelerate the discovery and optimization of new catalytic systems. ubc.ca

Data-driven approaches, which combine experimental data with computational descriptors, have emerged as a powerful strategy for predicting enantioselectivity. nih.govnih.gov By building statistical models based on a large dataset of reactions, it is possible to identify the key structural features of the catalyst and substrate that influence the stereochemical outcome. nih.govnih.gov These models can then be used to predict the enantioselectivity for new, untested combinations of catalysts and substrates. nih.gov

Machine learning algorithms are also being increasingly applied to predict the enantioselectivity of asymmetric reactions. rsc.org Deep neural networks, for example, can be trained on reaction data to learn the complex relationships between molecular structure and stereoselectivity, offering accurate predictions even for reactions with limited available data. rsc.org

Table 1: Computational Approaches for Predicting Stereoselectivity

| Computational Method | Description | Application in Asymmetric Catalysis |

|---|---|---|

| Semiempirical Methods (e.g., PM3) | Approximate quantum mechanical methods that use parameters derived from experimental data. nih.gov | Rapid screening of catalyst-substrate conformations and estimation of steric and electronic effects. nih.gov |

| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. | Detailed analysis of transition state geometries and energies, identification of key non-covalent interactions. researchgate.net |

| Data-Driven Statistical Models | Models that correlate experimental enantioselectivity data with computed molecular descriptors. nih.govnih.gov | Prediction of enantioselectivity for new reactions and rational catalyst design. nih.govnih.gov |

| Machine Learning (e.g., Deep Neural Networks) | Algorithms that learn from data to make predictions. rsc.org | Prediction of enantioselectivity, particularly useful for complex systems and small datasets. rsc.org |

Regioselectivity and Chemo-selectivity in Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for synthesizing amines. acs.org However, controlling the regioselectivity (where the amine adds) and chemoselectivity (which functional group reacts) can be challenging, especially with unsymmetrical alkenes and molecules containing multiple reactive sites. rsc.orgrsc.orgslideshare.net

For a substrate like this compound, which contains an amine and a terminal alkene, both intramolecular and intermolecular hydroamination reactions are conceivable. The regioselectivity of intermolecular hydroamination of styrene (B11656) derivatives, which are structurally related to the phenylpropene moiety, is often dictated by the catalyst system. nih.govrsc.orgacs.org For instance, different cobalt-ligand combinations have been shown to favor either the branched (Markovnikov) or linear (anti-Markovnikov) product in the hydroarylation of styrenes. nih.gov

In the context of hydroamination, nickel-hydride catalysts have been developed for the regioselective and chemoselective hydroamination of unactivated alkenes. rsc.org These systems can exhibit high control, directing the amine to a specific position on the alkyl chain. rsc.org The choice of catalyst, ligand, and reaction conditions is paramount in achieving the desired regiochemical and chemochemical outcome.

Table 2: Factors Influencing Selectivity in Hydroamination

| Selectivity Type | Controlling Factors | Example |

|---|---|---|

| Regioselectivity | Catalyst (metal and ligand), substrate electronics and sterics. nih.govrsc.org | Cobalt-phosphine vs. cobalt-carbene catalysts yield branched vs. linear products in styrene hydroarylation. nih.gov |

| Chemoselectivity | Catalyst's ability to differentiate between multiple reactive sites. rsc.orgslideshare.net | NiH-catalyzed hydroamination of an unsaturated amine proceeds at the alkene without affecting the existing amine. rsc.org |

Thermodynamic and Kinetic Considerations of C-N Bond Formation

The formation of the C-N bond in allylic amines such as this compound is a cornerstone of many synthetic strategies, often employing transition-metal catalysis. rsc.orgthieme-connect.de The thermodynamic and kinetic parameters of these reactions dictate the reaction efficiency, pathway, and final product distribution. Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for elucidating the complex mechanisms of these transformations, such as palladium-catalyzed allylic amination. nih.govresearchgate.netamanote.com

In a typical palladium-catalyzed allylic amination, the reaction proceeds through several key steps: oxidative addition, formation of a π-allyl palladium intermediate, and nucleophilic attack by the amine, followed by reductive elimination. ucmerced.edunih.gov The relative energy of the transition states and intermediates determines whether the reaction is under kinetic or thermodynamic control. This distinction is crucial, especially in reactions of substituted allylic systems where issues of regioselectivity arise, leading to either branched or linear products.

DFT calculations provide critical insights into the Gibbs free energy (ΔG) of these steps. For instance, in related palladium-catalyzed allylic amination reactions, the nucleophilic attack of the amine on the π-allyl palladium complex is often a key step. The activation barrier for this step can be significant. Studies have shown that the nature of the ligands on the palladium catalyst and the basicity of the amine nucleophile can strongly influence the energy profile of the reaction. nih.gov For example, strong π-acceptor ligands can favor the decomplexation of the resulting allylammonium species, facilitating catalyst turnover. nih.gov

| Reaction Step | Species | Relative Gibbs Free Energy (ΔG, kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (π-allyl Pd complex + Amine) | 0.0 | Initial state of the separated reactants. |

| 2 | Transition State (TS) for Nucleophilic Attack | +15.5 | Highest energy point for the C-N bond formation, representing the kinetic barrier. |

| 3 | Product Complex (Allylamine-Pd) | -5.0 | Intermediate formed after C-N bond formation but before catalyst dissociation. |

| 4 | Products (Allylamine + Pd catalyst) | -10.2 | Final state after catalyst regeneration, indicating an overall exothermic step. |

Quantum Chemical Analysis of Electron Delocalization and Frontier Molecular Orbitals in Related Aromatic Systems

The electronic properties of this compound are largely governed by the interplay between the aromatic phenyl ring, the electron-donating ethyl substituent, and the aminoallyl group. Quantum chemical methods provide a deep understanding of these properties through the analysis of electron delocalization and frontier molecular orbitals (FMOs). wikipedia.org

Frontier Molecular Orbital (FMO) Theory FMO theory is a fundamental concept for explaining chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the orbital containing the most available electrons, acts as a nucleophile, while the LUMO, the lowest energy empty orbital, acts as an electrophile. The energy and distribution of these orbitals in aromatic systems like aniline (B41778) and ethylbenzene, which are core components of the target molecule, are heavily influenced by substituents. researchgate.netpearson.com

Electron-donating groups (EDGs), such as the ethyl and amino groups, tend to raise the energy of the HOMO, making the molecule more nucleophilic. pearson.comjournaleras.com Conversely, electron-withdrawing groups lower the HOMO energy. Computational studies on para-substituted anilines show that EDGs increase the HOMO energy level, while electron-withdrawing groups decrease it. researchgate.net The HOMO-LUMO energy gap is also a critical parameter, with a smaller gap generally indicating higher reactivity.

Electron Delocalization and Natural Bond Orbital (NBO) Analysis Electron delocalization, or resonance, is a key factor in the stability and reactivity of aromatic compounds. utdallas.eduyoutube.com In the phenylamine system, the lone pair of electrons on the nitrogen atom can delocalize into the π-system of the benzene (B151609) ring. wikipedia.org This delocalization can be quantified using Natural Bond Orbital (NBO) analysis. numberanalytics.com

NBO analysis transforms the complex, delocalized molecular orbitals into localized Lewis-like bonding orbitals, lone pairs, and anti-bonding orbitals. The interactions between filled (donor) and empty (acceptor) orbitals represent electron delocalization, and the strength of these interactions can be estimated by second-order perturbation theory as a stabilization energy, E(2). For a substituted aniline, a key interaction is the delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the carbon-carbon bonds in the ring (LP(N) → π*(C-C)). This interaction contributes to the stability of the molecule and influences the electron density distribution on the ring. Studies on substituted thiophenols have similarly used NBO analysis to identify charge transfer effects that weaken key bonds. researchgate.net

The ethyl group at the ortho position also influences the electronic structure through inductive effects and hyperconjugation. Computational analyses of related systems, like 2-(dimethylamino)naphthalene, show that such donor groups significantly raise the HOMO energy level, primarily through orbital mixing with the aromatic core, thereby reducing the HOMO-LUMO gap and increasing reactivity. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Key NBO E(2) Interaction (kcal/mol) |

|---|---|---|---|---|

| Benzene | -6.75 | -0.98 | 5.77 | N/A |

| Ethylbenzene | -6.48 | -0.85 | 5.63 | σ(C-H) → π(C-C) ~2-3 |

| Aniline | -5.77 | -0.71 | 5.06 | LP(N) → π(C-C) ~40-50 |

| o-Ethylaniline | -5.65 | -0.68 | 4.97 | LP(N) → π*(C-C) ~40-50 |

The data in Table 2 demonstrates how substituents affect the frontier orbitals. Both the ethyl group and the amino group raise the HOMO energy and decrease the HOMO-LUMO gap compared to benzene, indicating increased reactivity. The NBO interaction energy for aniline highlights the significant delocalization of the nitrogen lone pair into the aromatic ring, a defining feature of its electronic structure.

Applications in Advanced Organic Synthesis and Derivative Chemistry

Utilization of (1S)-1-(2-Ethylphenyl)prop-2-enylamine as a Chiral Building Block

Chiral building blocks are optically pure compounds that serve as starting materials in the synthesis of enantiomerically pure products, which is particularly crucial in the development of new pharmaceuticals. enamine.netnih.govnih.gov The demand for such building blocks is driven by the fact that biological targets, like enzymes and receptors, are themselves chiral, necessitating a precise stereochemical match for effective interaction. enamine.net

Chiral amines are a prominent class of these building blocks, widely used as intermediates, chiral auxiliaries, or resolution agents. tcichemicals.com this compound fits perfectly within this class. Its defined (S)-configuration at the carbon atom bearing the amino group allows for the transfer of chirality into a new, more complex molecular structure. The presence of the primary amine and the allyl functional groups provides orthogonal handles for a variety of chemical transformations, enabling its incorporation into diverse molecular skeletons while retaining stereochemical integrity.

Synthesis of Complex Chiral Structures

The strategic use of this compound facilitates the assembly of intricate chiral molecules, including key structural motifs found in medicinal chemistry.

Nitrogen-containing heterocycles are ubiquitous scaffolds in natural products, pharmaceuticals, and agrochemicals, making their synthesis a central focus of organic chemistry. nih.govrsc.org Chiral amines like this compound are ideal precursors for these structures. For instance, the primary amine can participate in intramolecular cyclization reactions, following functionalization of the allyl group, to yield chiral pyrrolidines, piperidines, and other N-heterocycles. researchgate.net Research has demonstrated the synthesis of compounds like N-(2-ethylphenyl)pyrrole and N-(2-ethylphenyl)pyrrolidine from related precursors, highlighting a viable pathway for this transformation. researchgate.net Furthermore, chiral amines can act as ligands in metal-catalyzed processes that generate chiral heterocyclic products with high yield and enantiomeric excess. researchgate.net

The synthesis of chiral β-amino acids and their esters is another important application. These compounds are valuable because their inclusion in peptides can enhance biological activity or confer resistance to enzymatic degradation. google.com One established method involves the conjugate addition of a chiral amine to an α,β-unsaturated ester. The nucleophilic primary amine of this compound can be added to an appropriate Michael acceptor, establishing a new stereocenter and forming the backbone of a β-amino acid derivative. While this method sometimes results in low optical purities, modern approaches using chiral catalysts have significantly improved enantioselectivity. google.comnih.gov

| Target Structure | Synthetic Method | Potential Role of this compound |

| Nitrogen-Containing Heterocycles | Intramolecular Cyclization, Metal-Catalyzed Cycloaddition | Serves as the chiral source and nitrogen atom for the heterocyclic ring. researchgate.netresearchgate.net |

| Chiral β-Amino Acid Esters | Conjugate Addition to α,β-Unsaturated Esters | Acts as a chiral nucleophile to introduce the β-amino group. google.comrsc.org |

This table summarizes potential synthetic applications for this compound in constructing complex chiral molecules.

The 1-arylpropan-2-amine framework, to which this compound belongs, is a key pharmacophore found in numerous drugs. researchgate.net This structural motif is present in compounds used to treat a range of conditions, indicating its significance in medicinal chemistry. researchgate.net The development of enantiomerically pure drugs is critical, as different enantiomers can have vastly different pharmacological or toxicological profiles. enamine.net

By serving as a chiral building block, this compound is a direct precursor to enantiomerically pure molecules with potential biological activity. The nitrogen-containing heterocycles synthesized from it are themselves prevalent in a wide spectrum of therapeutic agents, including antiviral drugs. nih.gov The ability to construct these pharmacologically relevant scaffolds from a readily available chiral source is a significant advantage in drug discovery and development. nih.gov

Functional Group Transformations and Diversification Strategies

The utility of this compound is further expanded by the chemical reactivity of its primary amine and allyl functionalities, allowing for extensive diversification.

The primary amine group is a versatile site for modification. It can undergo nucleophilic substitution with alkyl halides in a process known as N-alkylation to form secondary and tertiary amines. ncert.nic.inmasterorganicchemistry.com While direct alkylation can sometimes lead to multiple additions, modern methods allow for selective mono-alkylation. organic-chemistry.org An alternative and highly controlled method is reductive amination, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent to yield the corresponding alkylated amine. organic-chemistry.org

Controlled oxidation of the primary amine opens up further synthetic possibilities. Depending on the reagents and conditions, the amine can be oxidized to form imines, oximes, or nitriles, which are themselves valuable synthetic intermediates for creating new carbon-nitrogen or carbon-carbon bonds. researchgate.net

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds, typically between an alkene and an aryl or vinyl halide. youtube.comnih.gov The allyl group of this compound is an excellent substrate for this reaction. Coupling the terminal carbon of its double bond with an aryl halide allows for the introduction of a new aryl group, transforming the allylamine (B125299) into a more complex cinnamylamine (B1233655) derivative.

This reaction is particularly attractive because cinnamylamines are a medicinally important class of compounds. rsc.orgdigitellinc.com While free amines can sometimes pose challenges in palladium catalysis, recent advancements have enabled the efficient Mizoroki-Heck arylation of unprotected allylamines. rsc.orgrsc.org This strategy provides a direct, one-step method to diversify the structure of this compound, adding significant molecular complexity while preserving the crucial stereocenter. rsc.org

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

In a typical Diels-Alder reaction , a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. nih.gov For this compound to act as a dienophile, it would react with a diene. The stereochemistry of the resulting cycloadduct would be of significant interest due to the existing chiral center in the amine. Generally, the stereochemical outcome of Diels-Alder reactions can be influenced by the chiral auxiliaries attached to the dienophile. daneshyari.com

1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile to yield a five-membered heterocycle. nih.gov Common 1,3-dipoles include nitrones and azomethine ylides. lookchem.comresearchgate.net The reaction of the alkene moiety in this compound with a nitrone would be expected to produce an isoxazolidine. Similarly, reaction with an azomethine ylide would lead to a pyrrolidine (B122466) ring system. researchgate.net The regioselectivity and stereoselectivity of these cycloadditions are governed by frontier molecular orbital interactions and steric factors. Despite the synthetic potential, specific examples involving this compound have not been reported in the reviewed literature.

Table 1: Hypothetical Cycloaddition Reactions of this compound This table is illustrative and based on general principles of cycloaddition reactions, as specific data for the target compound is not available.

| Reaction Type | Reactant B | Potential Product Class |

| Diels-Alder | Butadiene | Substituted Cyclohexene |

| 1,3-Dipolar Cycloaddition | N-Benzylidenemethanamine N-oxide (Nitron) | Isoxazolidine derivative |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Pyrrolidine derivative |

Further Chemical Modifications for Structural Elaboration (e.g., Dihydroxylation, Oxidative Heck-type Reactions)

The allylic functionality in this compound also allows for a variety of other chemical transformations to create more complex molecular architectures.

Dihydroxylation of the alkene would yield the corresponding vicinal diol. The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of diols from alkenes using osmium tetroxide and a chiral quinine (B1679958) ligand. nih.gov This reaction is known to be highly site-selective, typically reacting with the most electron-rich double bond. nih.gov Application of this method to this compound would be expected to produce a diol with new stereocenters, the configuration of which would be directed by the choice of the chiral ligand (AD-mix-α or AD-mix-β).

The Oxidative Heck reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an alkene and an organoboron compound. researchgate.net This reaction differs from the traditional Heck reaction in that it starts with a Pd(II) catalyst and requires an oxidant to regenerate the catalyst. lookchem.com Research on allylamines has shown that both N-protected and unprotected allylamines can undergo oxidative Heck reactions. researchgate.net For instance, unprotected cinnamylamines have been shown to react with aryl boronic acids under mild, aerobic conditions. The regioselectivity of these reactions, leading to either the linear or branched product, can be influenced by the protecting group on the amine and the reaction conditions. While specific studies on this compound are not available, the existing literature on related structures suggests its potential as a substrate in such transformations.

Table 2: Potential Chemical Modifications of this compound This table is illustrative and based on general principles of the named reactions, as specific data for the target compound is not available.

| Reaction Type | Key Reagents | Potential Product |

| Asymmetric Dihydroxylation | OsO₄, NMO, AD-mix | Chiral Diol |

| Oxidative Heck Reaction | Arylboronic acid, Pd(OAc)₂, Oxidant | Arylated allylamine |

Advanced Analytical Research Methodologies for Compound Characterization Research Perspective

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable tools for probing the molecular architecture of (1S)-1-(2-Ethylphenyl)prop-2-enylamine, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. Both ¹H and ¹³C NMR would be employed to characterize this compound.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals would include:

Aromatic protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the four protons on the disubstituted benzene (B151609) ring.

Vinyl protons: Distinct signals for the three protons of the prop-2-enyl group. The geminal and vicinal couplings would lead to complex splitting patterns, likely in the δ 5.0-6.0 ppm range.

Methine proton: A signal corresponding to the proton attached to the chiral center (C1), which would be coupled to the neighboring vinyl and amine protons.

Amine protons: A broad singlet for the NH₂ protons, the chemical shift of which can be concentration and solvent dependent.

Ethyl group protons: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group on an aromatic ring.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms in the molecule. The expected spectrum would show distinct signals for each of the 11 carbon atoms in the structure, including the aromatic, vinyl, methine, and ethyl group carbons.

A representative, though not experimentally verified, data table for the expected NMR shifts is presented below.

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 (m) | 125.0 - 145.0 |

| =CH₂ | 5.0 - 5.3 (m) | 115.0 - 120.0 |

| -CH= | 5.7 - 6.0 (m) | 135.0 - 140.0 |

| CH-N | 4.0 - 4.5 (m) | 55.0 - 65.0 |

| NH₂ | 1.5 - 3.0 (br s) | - |

| -CH₂-CH₃ | 2.5 - 2.8 (q) | 25.0 - 30.0 |

| -CH₂-CH₃ | 1.1 - 1.3 (t) | 10.0 - 15.0 |

Note: This is a generalized representation. Actual chemical shifts and coupling constants would need to be determined experimentally.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its structural features.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 (medium, two bands for primary amine) |

| C-H stretch (aromatic) | 3000 - 3100 (sharp) |

| C-H stretch (aliphatic) | 2850 - 3000 (medium to strong) |

| C=C stretch (alkene) | 1640 - 1680 (weak to medium) |

| C=C stretch (aromatic) | 1450 - 1600 (medium, multiple bands) |

| C-N stretch | 1020 - 1250 (medium) |

| =C-H bend (alkene) | 910 - 990 (strong) |

| C-H bend (aromatic) | 735 - 770 (strong, for ortho-disubstitution) |

These absorption bands would provide confirmatory evidence for the presence of the amine, aromatic, alkene, and ethyl functional groups within the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be determined. For this compound (C₁₁H₁₅N), the expected exact mass can be calculated.

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 162.1283 |

| [M+Na]⁺ | 184.1102 |

Experimental HRMS data that closely matches these calculated values would confirm the molecular formula of the compound and rule out other potential structures with the same nominal mass.

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration Determination

While spectroscopic techniques provide information about the connectivity and functional groups, X-ray diffraction analysis of a single crystal can provide an unambiguous three-dimensional structure of the molecule in the solid state. This powerful technique would be instrumental in:

Determining the absolute configuration: For a chiral molecule like this compound, anomalous dispersion effects in X-ray diffraction can be used to definitively establish the (S) configuration at the chiral center. This is often achieved through the calculation of the Flack parameter.

Analyzing intermolecular interactions: Understanding how the molecules pack in the crystal lattice, including potential hydrogen bonding involving the amine group.

The successful growth of a suitable single crystal is a prerequisite for this analysis. The resulting crystallographic data would include the crystal system, space group, and unit cell dimensions, providing a complete and definitive picture of the solid-state structure.

Q & A

Q. What synthetic strategies are recommended for preparing enantiomerically pure (1S)-1-(2-Ethylphenyl)prop-2-en-2-ylamine?

Methodological Answer:

- Chiral Resolution : Utilize chiral auxiliaries or catalysts during synthesis. For example, asymmetric hydrogenation of prochiral enamines with transition-metal catalysts (e.g., Ru-BINAP complexes) can yield high enantiomeric excess (ee) .

- Characterization : Confirm stereochemistry via X-ray crystallography (using programs like SHELXL ) and chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) .

- Optimization : Monitor reaction parameters (temperature, solvent polarity) to minimize racemization.

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR : Compare - and -NMR spectra with computed DFT models (e.g., B3LYP/6-31G* level ). Key signals include the allylic amine protons (~δ 2.5–3.5 ppm) and ethylphenyl aromatic protons (~δ 6.8–7.4 ppm) .

- Mass Spectrometry : Confirm molecular weight via GC-MS or HRMS, observing the molecular ion peak at m/z = 175.3 (CHN) .

- IR : Identify amine N–H stretching (~3350 cm) and C=C stretching (~1640 cm) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Ion Channel Modulation : Use patch-clamp electrophysiology on HEK-293 cells expressing recombinant Cav3.1 channels to assess T-type calcium current inhibition (e.g., IC determination) .

- Neuronal Activity : Test effects on rat hippocampal neuron action potential firing using microelectrode arrays .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?

Methodological Answer:

- Functional Selection : Use hybrid functionals (e.g., B3LYP ) with dispersion corrections (e.g., D3BJ) to account for van der Waals interactions in the ethylphenyl group.

- Reactivity Insights : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The allylic amine group shows high nucleophilicity, making it prone to acylation or alkylation .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction pathways in polar aprotic solvents (e.g., DMF) .

Q. How should researchers resolve contradictions between computational predictions and experimental biological data?

Methodological Answer:

- Cross-Validation : Reconcile DFT-predicted binding affinities with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data. For example, if DFT suggests strong Cav3.1 binding but in vitro assays show weak inhibition, re-examine solvation/entropy effects in simulations .

- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set size, conformational sampling) using Monte Carlo methods .

Q. What strategies ensure enantiomeric purity during scale-up synthesis?

Methodological Answer:

- Catalyst Screening : Test chiral phosphine ligands (e.g., Josiphos) for asymmetric catalysis under high-pressure hydrogenation conditions .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor ee in real-time during continuous flow synthesis .

Q. How can X-ray crystallography elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Co-crystallization : Soak the compound into protein crystals (e.g., Cav3.1 channel fragments) and collect data at synchrotron facilities (resolution ≤1.8 Å). Refine structures using SHELX .

- Electron Density Maps : Analyze ligand-protein interactions (e.g., hydrogen bonds with Asp/Glu residues) using Coot and PyMOL .

Data Handling & Compliance

Q. What protocols ensure reproducible subsampling for analytical studies?

Methodological Answer:

- Homogenization : Use cryogenic grinding to minimize degradation. Validate particle size distribution via laser diffraction .

- Error Mitigation : Apply Gy’s sampling theory to calculate minimum subsample mass, ensuring representativeness. For example, 10 increments of 50 mg each for heterogeneous batches .

Q. How should researchers document conflicting spectroscopic results in publications?

Methodological Answer:

- Transparency : Report all raw data (e.g., NMR integrals, MS fragmentation patterns) alongside computational simulations. Use Q-Q plots to highlight outliers .

- Peer Review : Engage collaborators to replicate key findings, especially if -NMR coupling constants deviate from predicted values .

Safety & Storage

Q. What precautions are critical for handling this amine compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.